molecular formula C15H22N2O4 B2760421 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide CAS No. 2034244-33-0

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide

Cat. No.: B2760421
CAS No.: 2034244-33-0
M. Wt: 294.351
InChI Key: BNXLDZRWKJTJAG-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide is a synthetic small molecule characterized by a pyridine backbone substituted with a 4-carboxamide group (isonicotinamide), a cyclopentyloxy moiety at the 2-position, and a 2,2-dimethoxyethyl chain attached to the amide nitrogen.

Properties

IUPAC Name

2-cyclopentyloxy-N-(2,2-dimethoxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-14(20-2)10-17-15(18)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12,14H,3-6,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLDZRWKJTJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=NC=C1)OC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide typically involves the reaction of isonicotinic acid with cyclopentanol and 2,2-dimethoxyethanol under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product. Common reagents used in the synthesis include catalysts like sulfuric acid or hydrochloric acid, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: N-(2,2-Dimethoxyethyl)isonicotinamide (CAS 773130-34-0)

Key Differences :

  • Pyridine Substitution : The analog lacks the 2-cyclopentyloxy group present in the target compound, leaving the pyridine’s 2-position unsubstituted.
  • Amide Nitrogen Substituent : Both share the 2,2-dimethoxyethyl group, which may enhance solubility due to its ether and methoxy functionalities.

Implications :

  • Lipophilicity : The absence of the cyclopentyloxy group in the analog likely reduces logP, making it less lipophilic than the target compound.
  • Stability and Applications : The analog is listed as a discontinued product , possibly due to insufficient stability or efficacy, suggesting that the cyclopentyloxy group in the target compound may address these limitations.

Structural Analog: 2-Chloro-N-methoxy-N,6-dimethylnicotinamide

Key Differences :

  • Pyridine Substitution : This analog features a chloro group at the 2-position and a methyl group at the 6-position, contrasting with the cyclopentyloxy and unsubstituted 6-position in the target compound.
  • Amide Nitrogen Substituents : A methoxy and methyl group replace the dimethoxyethyl chain in the target compound .

Implications :

  • Steric and Solubility Profiles : The smaller methoxy/methyl substituents on the amide nitrogen may reduce solubility compared to the dimethoxyethyl group.

Key Differences :

  • Core Structure : This precursor contains an acetamide backbone instead of isonicotinamide and a phenethyl group instead of pyridine.
  • Functional Groups: The dimethoxyethylamino group is retained, highlighting its versatility in synthesis .

Implications :

  • Synthetic Utility : The dimethoxyethyl group is a common motif in intermediates, possibly serving as a protecting group or solubility enhancer.
  • Divergent Applications : The target compound’s pyridine core may confer distinct pharmacological or chemical properties compared to the phenethyl-acetamide scaffold.

Physicochemical and Functional Comparisons

Parameter Target Compound N-(2,2-Dimethoxyethyl)isonicotinamide 2-Chloro-N-methoxy-N,6-dimethylnicotinamide
Pyridine Substitution 2-Cyclopentyloxy None 2-Chloro, 6-Methyl
Amide Substituent 2,2-Dimethoxyethyl 2,2-Dimethoxyethyl Methoxy, Methyl
Predicted logP Higher (lipophilic cyclopentyl) Moderate Higher (chloro, methyl)
Solubility Moderate (polar dimethoxy) Higher (no bulky groups) Lower (chloro, methyl)
Stability Likely improved Discontinued (potential instability) Unknown

Biological Activity

2-(Cyclopentyloxy)-N-(2,2-dimethoxyethyl)isonicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its biological significance.

Chemical Structure and Properties

The compound's structure consists of a cyclopentyloxy group attached to an isonicotinamide backbone, along with a dimethoxyethyl substituent. This unique arrangement is believed to influence its biological activity.

Molecular Formula: C13H17N2O3
Molecular Weight: 249.29 g/mol

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

  • Target Enzymes: The compound has been shown to inhibit enzymes related to inflammation and cancer progression.
  • Biochemical Pathways: It may modulate pathways such as the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer cell proliferation.

Pharmacological Effects

Studies have reported several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity: In vitro studies suggest that it reduces the production of pro-inflammatory cytokines.
  • Anticancer Properties: Preliminary research indicates potential cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
  • Neuroprotective Effects: Some studies have suggested that the compound may protect neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduction in cytokine levels
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anti-inflammatory Study:
    A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of TNF-alpha and IL-6, markers indicative of inflammation. This suggests a potential therapeutic role in treating inflammatory diseases.
  • Anticancer Research:
    In a laboratory setting, the compound exhibited selective cytotoxicity towards MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The mechanism was attributed to apoptosis induction via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotection:
    A recent investigation into neuroprotective effects showed that the compound could mitigate neuronal damage in models of oxidative stress induced by H2O2. The results indicated a decrease in reactive oxygen species (ROS) production and improved cell viability.

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